(E)-Tetradec-11-enal

Catalog No.
S619626
CAS No.
35746-21-5
M.F
C14H26O
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Tetradec-11-enal

CAS Number

35746-21-5

Product Name

(E)-Tetradec-11-enal

IUPAC Name

(E)-tetradec-11-enal

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3+

InChI Key

SPFYVVCZIOLVOK-ONEGZZNKSA-N

SMILES

CCC=CCCCCCCCCCC=O

Synonyms

E-11-TETRADECENAL;E,Z-11-tetradecen-1-al; 11-tetradecenal; Einecs 252-710-7; TRANS-11-TETRADECENAL;;

Canonical SMILES

CCC=CCCCCCCCCCC=O

Isomeric SMILES

CC/C=C/CCCCCCCCCC=O

The exact mass of the compound (E)-Tetradec-11-enal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

(E)-Tetradec-11-enal, frequently designated as E11-14:Ald, is a highly specific, long-chain unsaturated aliphatic aldehyde that serves as a primary technical-grade active ingredient (TGAI) in agricultural and forestry integrated pest management (IPM). Biologically, it is the principal sex pheromone component for several destructive lepidopteran pests, most notably the Eastern Spruce Budworm (Choristoneura fumiferana) and the Beet Webworm (Loxostege sticticalis). From a procurement perspective, the value of this compound lies in its precise double-bond geometry (trans/E isomer) and functional group (aldehyde), which dictate its binding affinity to species-specific olfactory receptor neurons (ORNs). Buyers typically source this compound for the manufacturing of controlled-release mating disruption dispensers and monitoring lures, where strict isomeric purity and formulation stability against autoxidation are critical baseline requirements for field efficacy [1].

Substituting (E)-Tetradec-11-enal with closely related analogs—such as the cis-isomer ((Z)-Tetradec-11-enal), the saturated counterpart (Tetradecanal), or the acetate ester ((E)-11-Tetradecenyl acetate)—results in catastrophic failure in field applications. Insect olfactory receptors are exquisitely tuned to the exact chain length, double-bond position, stereochemistry, and functional group of the target molecule. For example, replacing the aldehyde with the more chemically stable acetate ester eliminates the primary upwind flight response in target species like the spruce budworm, rendering the lure biologically inert or even antagonistic. Furthermore, generic substitution with random E/Z isomeric blends fails because target species require highly specific ratios (e.g., 95:5 E:Z) to initiate mating disruption or trap entry. Consequently, procurement must strictly specify the (E)-aldehyde form with validated isomeric purity, as generic structural analogs cannot replicate the necessary neurobiological triggering [1].

Isomeric Purity Requirements for Optimal Field Trap Catch

The biological efficacy of (E)-Tetradec-11-enal is highly dependent on its isomeric purity and specific blending. Field studies on Choristoneura fumiferana demonstrate that a precise 95:5 ratio of (E)- to (Z)-11-tetradecenal maximizes male moth trap catches, effectively mimicking the natural female emission. In contrast, lures utilizing pure (Z)-11-tetradecenal, 50:50 generic blends, or the saturated analog (Tetradecanal) yield near-zero upwind flight initiation and fail to capture target insects. The addition of the saturated 14:Ald alone showed only minor effects, proving that the specific (E)-double bond is the primary driver of attraction [1].

Evidence DimensionField trap catch efficacy and upwind flight initiation
Target Compound DataOptimal trap catch achieved at 95:5 (E:Z)-11-tetradecenal ratio
Comparator Or BaselinePure (Z)-11-tetradecenal or 50:50 E:Z blends
Quantified Difference95:5 E:Z ratio yields maximum capture; pure Z or generic blends result in near-zero target capture
ConditionsWind tunnel bioassays and field sticky traps for C. fumiferana

Buyers must procure (E)-Tetradec-11-enal with strict isomeric purity (>90-95% E-isomer) to ensure commercial lures and mating disruption flakes function correctly in the field.

Functional Group Specificity: Aldehyde vs. Acetate Receptor Activation

When formulating IPM solutions, the choice of functional group is non-negotiable. Electroantennogram (EAG) and single sensillum recordings show that the olfactory receptor neurons (ORNs) of target species are highly specific to the aldehyde. In spruce budworm, (E)-Tetradec-11-enal elicits high-spiking primary responses. Conversely, substitution with the more chemically stable acetate analog, (E)-11-Tetradecenyl acetate (E11-14:OAc), acts as a behavioral antagonist in this species, reducing the level of physiological response and disrupting close-range landing behaviors [1].

Evidence DimensionOlfactory receptor neuron (ORN) activation and behavioral response
Target Compound Data(E)-Tetradec-11-enal triggers primary high-spiking ORN response and upwind flight
Comparator Or Baseline(E)-11-Tetradecenyl acetate (E11-14:OAc)
Quantified DifferenceAldehyde acts as primary attractant; acetate substitution acts as a behavioral antagonist reducing response levels
ConditionsSingle sensillum recordings and wind tunnel bioassays

Demonstrates to formulators that despite the handling advantages of acetates, the specific aldehyde (E)-Tetradec-11-enal must be procured to achieve target species activation.

Formulation Stability and Controlled Release Kinetics

A major procurement consideration for (E)-Tetradec-11-enal is its susceptibility to autoxidation compared to saturated or acetate analogs. Unformulated, the aldehyde rapidly degrades, losing biological efficacy. However, when properly integrated into controlled-release matrices (such as PVC dispensers or specialized polymer micro-flakes with antioxidants), it successfully mimics the natural female emission rate. Analytical studies show that optimized formulations can maintain a steady release rate of 20–40 ng/insect/night equivalent, which is required for effective season-long mating disruption[1].

Evidence DimensionVolatilization and chemical stability in field conditions
Target Compound DataFormulated (E)-Tetradec-11-enal maintains 20-40 ng/night release rate
Comparator Or BaselineUnformulated raw aldehyde
Quantified DifferenceFormulated matrix prevents rapid autoxidation and sustains the critical biological emission threshold over the mating season
ConditionsPolymer flake/dispenser field emission profiling

Alerts buyers that procuring the raw API must be paired with appropriate antioxidant and polymer matrix technologies to ensure commercial viability and shelf-life.

Manufacturing of Mating Disruption Micro-Flakes

Because (E)-Tetradec-11-enal is the primary sex pheromone component for the Eastern Spruce Budworm, it is the critical API for large-scale aerial mating disruption programs in forestry. Buyers procure high-purity (E)-isomer to formulate into polymer micro-flakes or PVC dispensers. These matrices protect the aldehyde from autoxidation and ensure a sustained release (mimicking the 20-40 ng/night natural emission), effectively blinding male moths to natural female plumes and suppressing pest populations[1].

Formulation of Multi-Component Population Monitoring Lures

In agricultural IPM, (E)-Tetradec-11-enal is utilized in precise ratios to manufacture monitoring lures for species like the Beet Webworm and Spruce Budworm. For trap manufacturers, procuring this exact compound allows for the creation of highly specific 95:5 (E:Z) ratio lures. This precise formulation prevents the behavioral antagonism seen with generic substitutes or acetate analogs, ensuring accurate trap catches for early warning pest detection systems[2].

Olfactory Receptor and Biosynthetic Pathway Research

In entomological and chemoinformatics research, (E)-Tetradec-11-enal serves as a benchmark standard for studying insect olfactory receptor neurons (ORNs) and pheromone biosynthesis. Researchers utilize this compound to map single sensillum responses and test novel synthetic pathways (such as recombinant microbial production of unsaturated fatty aldehydes), relying on its specific chain length and trans-double bond as a strict binding target [3].

XLogP3

5

Other CAS

70893-80-0
35237-64-0
35746-21-5

Wikipedia

(E)-11-Tetradecenal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

11-Tetradecenal, (11E)-: ACTIVE

Dates

Last modified: 08-15-2023

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